N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide
Description
N-(2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a pyridazinone derivative characterized by a 6-oxo-pyridazinone core substituted with a pyridin-4-yl group at position 3. The ethyl linker connects the pyridazinone moiety to a 3,3-diphenylpropanamide group. The following comparison focuses on structurally analogous compounds to infer trends and distinctions.
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-25(19-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)28-17-18-30-26(32)12-11-24(29-30)22-13-15-27-16-14-22/h1-16,23H,17-19H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPYDQCHZHJSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinyl Group: This step may involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Ethyl Linker: This can be done through alkylation reactions using suitable alkyl halides.
Formation of the Amide Bond: The final step involves the coupling of the intermediate with 3,3-diphenylpropanoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer or inflammation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pyridazinone Derivatives Compounds 15–18 and 22–23 from –2 share the pyridazinone core but differ in substituents:
- Substituent at position 3: Piperazine rings with halogenated aryl groups (e.g., 4-fluorophenyl in 22, 4-chlorophenyl in 15) .
- Side chain : Acetohydrazide groups in 15–18 and 22–23 vs. the ethyl-linked 3,3-diphenylpropanamide in the target compound. The diphenylpropanamide moiety may improve lipophilicity and membrane permeability compared to acetohydrazides .
Benzothiazole Derivatives lists compounds like N-(benzothiazole-2-yl)-3,3-diphenylpropanamide, which share the 3,3-diphenylpropanamide group but replace the pyridazinone-ethyl system with a benzothiazole core. This substitution likely alters electronic properties and target selectivity .
Physicochemical Properties
Key data from analogous pyridazinone derivatives (–2):
- Trends: Higher carbon/nitrogen content in 23 (dimethylamino-substituted) vs. 15 (nitro-substituted) correlates with increased lipophilicity. The target compound’s diphenylpropanamide group may further elevate logP values.
Biological Activity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide, a compound with the CAS number 1257547-86-6, belongs to a class of pyridazinone derivatives. This article provides a detailed overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.43 g/mol. The compound features a pyridazinone core, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 1257547-86-6 |
Anticancer Properties
Preliminary studies suggest that compounds containing pyridazinone moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, the presence of the pyridinyl group may enhance binding affinity to target proteins involved in cancer pathways.
Anti-inflammatory Effects
Pyridazinones have also been investigated for their anti-inflammatory properties. The structural features of this compound suggest potential interactions with inflammatory mediators. In vitro studies have indicated that similar compounds can reduce pro-inflammatory cytokine production.
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. The presence of the pyridinyl and diphenyl groups is associated with enhanced activity against various pathogens. However, detailed in vitro and in vivo studies are required to substantiate these claims.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:
- Pyridazine Core : Variations in substituents on the pyridazine ring can significantly alter biological activity.
- Alkyl Side Chains : Modifying the ethyl group can influence lipophilicity and cellular uptake.
- Phenyl Substituents : The introduction of different phenyl groups can enhance binding affinity to specific biological targets.
Case Study 1: Anticancer Activity
A study conducted on a series of pyridazinone derivatives demonstrated that modifications to the diphenyl section led to increased cytotoxicity against breast cancer cell lines. The most effective derivative showed IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, this compound was tested for its ability to inhibit NF-kB signaling in macrophages, resulting in decreased expression of TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
